molecular formula C22H23FN2 B14234052 N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine CAS No. 627523-04-0

N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine

Cat. No.: B14234052
CAS No.: 627523-04-0
M. Wt: 334.4 g/mol
InChI Key: WDMATQBJRWRPGT-UHFFFAOYSA-N
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Description

N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C22H23FN2 This compound is characterized by the presence of a benzhydryl group and a 2-fluorophenylmethyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with 2-fluorobenzylamine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl or 2-fluorophenylmethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in anhydrous THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce amine derivatives.

Scientific Research Applications

N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: A benzhydryl compound with antihistamine properties.

    Fluoxetine: A 2-fluorophenyl compound used as an antidepressant.

    Chlorpheniramine: Another benzhydryl compound with antihistamine effects.

Uniqueness

N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine is unique due to the combination of the benzhydryl and 2-fluorophenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

627523-04-0

Molecular Formula

C22H23FN2

Molecular Weight

334.4 g/mol

IUPAC Name

N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C22H23FN2/c23-21-14-8-7-13-20(21)17-24-15-16-25-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,22,24-25H,15-17H2

InChI Key

WDMATQBJRWRPGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNCC3=CC=CC=C3F

Origin of Product

United States

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